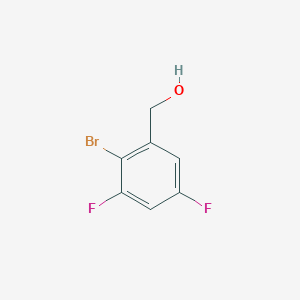

(2-Bromo-3,5-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHABCPTQANVTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,5 Difluorophenyl Methanol and Analogous Fluorinated Brominated Benzyl Alcohols

Strategies for Aromatic Bromination and Fluorination

Direct Electrophilic Aromatic Bromination of Fluorinated Precursors

Direct electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In the case of fluorinated precursors, the fluorine atoms act as deactivating groups due to their high electronegativity, yet they are ortho-, para-directing. Theoretical analyses and experimental results have been used to understand and predict the positional selectivity in electrophilic aromatic brominations nih.govresearchgate.netnih.gov. For difluorinated compounds, the position of bromination will be influenced by the combined directing effects of the fluorine atoms. N-bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations nih.govresearchgate.net.

While direct bromination of 3,5-difluorobenzyl alcohol to obtain the 2-bromo isomer is a potential route, the hydroxyl group can complicate the reaction. An alternative strategy involves the bromination of a precursor molecule, followed by conversion to the benzyl (B1604629) alcohol. For example, the synthesis of analogous brominated benzyl alcohols can be achieved by the bromination of the corresponding benzyl alcohol. 3,5-Difluorobenzyl alcohol can be converted to 3,5-difluorobenzyl bromide using phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and sulfuric acid acs.org.

Nucleophilic Aromatic Fluorination Approaches (e.g., Halex Process, Palladium-Mediated)

Nucleophilic aromatic substitution (SNAr) for the introduction of fluorine is a powerful tool, especially for activated aromatic systems. The Halex process involves the exchange of a halide (typically chloride) for a fluoride using a fluoride salt like potassium fluoride (KF) at high temperatures in a polar aprotic solvent beilstein-journals.orgnih.govacs.org. This method is particularly effective for aryl chlorides bearing electron-withdrawing groups beilstein-journals.org. The reactivity in SNAr reactions is often higher for aryl fluorides as leaving groups compared to other halogens, due to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex chemistrysteps.comstackexchange.commasterorganicchemistry.com.

Transition-metal catalysis has significantly expanded the scope of nucleophilic fluorination to include less activated aryl halides. Palladium-catalyzed nucleophilic fluorination of aryl bromides and iodides has been developed, offering a broad substrate scope acs.orgrsc.org. These reactions often employ specialized ligands to facilitate the C-F bond-forming reductive elimination from the metal center acs.org. Copper-mediated fluorination of aryl halides has also emerged as a viable method. These reactions can be directed by ortho-coordinating groups and have been adapted for radiofluorination with ¹⁸F acs.orgacs.orgnih.govrsc.org.

| Catalyst System | Substrate Type | Fluorinating Agent | Key Features |

| Pd(0)/Bulky Biarylphosphine Ligands | Aryl Bromides/Iodides | AgF, KF | Broad substrate scope, including heteroaryl bromides. acs.orgrsc.org |

| Cu(I)/N-Heterocyclic Carbene (NHC) Ligands | Aryl Halides with Directing Groups | K¹⁸F | Applicable for radiofluorination. acs.org |

| Cationic Copper Reagent | Aryl Iodides | AgF | Tolerates various functional groups. nih.gov |

| Copper(I) with Pyridyl Directing Group | Aryl Bromides | AgF | Essential role of the directing group for catalytic activity. rsc.org |

Electrophilic Fluorination via N-Fluoro Reagents

Electrophilic fluorination offers a complementary approach to nucleophilic methods and involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source nih.govwikipedia.org. Reagents containing a nitrogen-fluorine (N-F) bond are the most common and are generally stable, safe, and easy to handle nih.govwikipedia.orgresearchgate.net. Prominent examples of N-fluoro reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) nih.govsigmaaldrich.com.

These reagents can be used to fluorinate a wide variety of substrates, including aromatic compounds. The choice of reagent can influence the reactivity and selectivity of the fluorination process chemistrysteps.commasterorganicchemistry.com. For instance, Selectfluor® is a powerful electrophilic fluorinating agent used in numerous transformations sigmaaldrich.comnih.govnih.govorganic-chemistry.org. The fluorination of benzylic C-H bonds can also be achieved using these reagents, often in conjunction with a catalyst or initiator beilstein-journals.orgrsc.org.

Radical Fluorination Methodologies

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source wikipedia.org. This approach has gained prominence with the discovery that electrophilic N-F reagents, such as NFSI and Selectfluor®, can act as fluorine atom transfer agents to alkyl radicals wikipedia.orgthieme-connect.deresearchgate.net.

A common strategy for generating the required carbon-centered radical is through the photocatalytic activation of a suitable precursor. For example, direct photocatalytic fluorination of benzylic C-H bonds can be achieved using N-fluorobenzenesulfonimide (NFSI) in the presence of a photocatalyst rsc.orgrsc.orgnih.govnih.gov. This method allows for the late-stage fluorination of complex molecules under mild conditions rsc.orgrsc.org. AIBN can also be used as a radical initiator for the fluorination of benzylic C-H bonds with NFSI rsc.org.

Transition-Metal-Catalyzed Cross-Coupling for Carbon-Fluorine Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the formation of carbon-fluorine bonds. Palladium, nickel, and copper are the most commonly used metals for these transformations.

Palladium-catalyzed reactions are widely employed for C-F bond formation. This can involve the cross-coupling of aryl halides or triflates with a fluoride source, or the C-H activation of an aromatic ring followed by fluorination nih.govmdpi.comumich.eduresearchgate.net. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, has conceptually related C-O and C-S bond-forming reactions, and similar principles can be applied to C-F bond formation with the appropriate choice of ligands and fluoride source wikipedia.orgacsgcipr.orgorganic-chemistry.orgyoutube.comresearchgate.net.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for the activation of strong C-F bonds in polyfluoroarenes for subsequent functionalization beilstein-journals.orgnih.govnih.govresearchgate.netccspublishing.org.cn. These methods can achieve site-selective C-F bond activation, enabling the synthesis of complex fluorinated molecules ccspublishing.org.cn.

Copper-catalyzed fluorination of aryl halides provides another valuable route to aryl fluorides. These reactions often require a directing group on the substrate to facilitate the reaction at the copper center acs.orgacs.orgnih.govrsc.org.

| Metal Catalyst | Substrate | Coupling Partner/Reagent | Key Features |

| Palladium | Aryl Bromides/Triflates | Fluorinated Alcohols | Synthesis of fluoroalkyl aryl ethers. nih.gov |

| Palladium | Aryl Halides | Amines (Buchwald-Hartwig) | Foundational for C-N bond formation, with extensions to other heteroatoms. wikipedia.orgacsgcipr.orgorganic-chemistry.orgyoutube.comresearchgate.net |

| Nickel | 2-Fluorobenzofurans | Arylboronic Acids | C-F bond activation and cross-coupling under mild conditions. beilstein-journals.orgnih.govresearchgate.net |

| Nickel | Polyfluoroarenes | Alkyl Electrophiles | Site-selective defluoroalkylation. ccspublishing.org.cn |

| Copper | Aryl Iodides/Bromides | AgF | Often requires a directing group for efficient fluorination. nih.govrsc.org |

Electrochemical Fluorination Techniques

Electrochemical methods offer a unique approach to fluorination by using an electric current to drive the reaction. Anodic fluorination can be used to introduce fluorine atoms into organic molecules. For the synthesis of fluorinated benzyl alcohols, electrochemical fluorination of benzylic C-H bonds is a relevant strategy. This can be achieved by the electrochemical oxidation of a benzylic C-H bond in the presence of a fluoride source, leading to the formation of a C-F bond beilstein-journals.org. The use of specific solvent systems, such as fluorinated alcohols, can be crucial for the success of these reactions beilstein-journals.org.

Methodologies for Benzylic Alcohol Formation

The creation of the hydroxymethyl group on the halogenated aromatic ring is a critical step. Several reliable methods are employed, with the choice often depending on the nature of the starting materials and the other functional groups present in the molecule.

A common and direct route to benzylic alcohols is the reduction of the corresponding aromatic aldehydes or carboxylic acid derivatives, such as esters. This transformation can be achieved using various reducing agents.

For instance, the precursor 2-bromo-3,5-difluorobenzaldehyde can be reduced to (2-Bromo-3,5-difluorophenyl)methanol. While various reducing agents can accomplish this, hydride reagents are often preferred. For analogous compounds like 3-bromo-4-fluoro-benzyl alcohol, hydride complexes such as sodium borohydride are used to reduce the corresponding benzoic acid derivatives google.com.

Care must be taken when selecting the reduction method. For example, catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst) is a powerful reduction technique but may not be suitable for halogenated compounds due to the risk of competitive dehalogenation, where the bromine or fluorine atoms are undesirably removed from the aromatic ring .

Table 1: Common Reducing Agents for Aromatic Aldehyde/Ester Reduction

| Reagent | Substrate | Product | Key Considerations |

| Sodium Borohydride (NaBH₄) | Aromatic Aldehyde/Ketone | Benzyl Alcohol | Mild and selective for carbonyls. |

| Lithium Aluminum Hydride (LiAlH₄) | Aromatic Aldehyde/Ester/Carboxylic Acid | Benzyl Alcohol | Powerful, less selective, reacts with protic solvents. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Aromatic Aldehyde/Ester | Benzyl Alcohol | Risk of dehalogenation in halogenated substrates . |

Organometallic reagents provide a versatile method for forming carbon-carbon bonds and can be adapted to synthesize benzyl alcohols. The Grignard reaction, discovered by Victor Grignard, is a prominent example where an organomagnesium halide (RMgX) adds to a carbonyl group acs.orgmasterorganicchemistry.com.

To synthesize a benzyl alcohol, a Grignard reagent can be reacted with formaldehyde. This approach is particularly useful when building the molecule from a simpler aryl halide. For example, an appropriately substituted aryl bromide can be converted into a Grignard reagent, which then attacks formaldehyde to yield the desired benzyl alcohol after an acidic workup google.com. This method is applicable to a wide range of substrates, including the synthesis of various alcohols from different carbonyl compounds like aldehydes, ketones, and esters acs.orgmasterorganicchemistry.com.

Table 2: Application of Organometallic Reagents in Benzyl Alcohol Synthesis

| Organometallic Reagent | Electrophile | Intermediate Product | Final Product |

| Aryl Magnesium Halide (ArMgX) | Formaldehyde (H₂CO) | Ar-CH₂-OMgX | Benzyl Alcohol (Ar-CH₂-OH) google.com |

| Aryl Lithium (ArLi) | Formaldehyde (H₂CO) | Ar-CH₂-OLi | Benzyl Alcohol (Ar-CH₂-OH) |

| Aryl Magnesium Halide (ArMgX) | Ketone (R₂C=O) | Ar-CR₂-OMgX | Tertiary Alcohol (Ar-CR₂-OH) masterorganicchemistry.com |

Targeted Synthesis of this compound via Convergent and Linear Synthetic Pathways

The specific synthesis of this compound requires a strategy that correctly places the bromo, fluoro, and hydroxymethyl groups on the phenyl ring. This can be achieved through different synthetic sequences.

A linear synthetic approach often involves the sequential modification of a starting aromatic compound. For this compound, a plausible route begins with a difluorinated benzene (B151609) derivative. One potential starting material is 1-bromo-3,5-difluorobenzene google.com. This intermediate could then undergo a metal-halogen exchange followed by reaction with formaldehyde to introduce the hydroxymethyl group.

Alternatively, a route could start with 3,5-difluoroaniline. This compound can be converted to its diazonium salt, which is then reacted with copper(I) bromide and hydrobromic acid in a Sandmeyer-type reaction to yield 1-bromo-3,5-difluorobenzene google.com. From there, the introduction of the hydroxymethyl group would be the subsequent step. Another strategy could involve the bromination of a pre-existing difluorinated aromatic aldehyde or acid, followed by reduction. For example, the bromination of 3,4-dimethoxybenzaldehyde is a known procedure in the synthesis of related compounds google.com.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis suggests several potential precursors.

Disconnection 1 (C-C bond): The bond between the aromatic ring and the hydroxymethyl group can be disconnected. This leads back to a 2-bromo-3,5-difluorophenyl organometallic species (like a Grignard or organolithium reagent) and formaldehyde as the source of the hydroxymethyl carbon. The organometallic precursor would, in turn, come from 1,2-dibromo-3,5-difluorobenzene or a similar halogenated precursor.

Disconnection 2 (C-O bond): A functional group interconversion approach points to 2-bromo-3,5-difluorobenzaldehyde or a corresponding carboxylic acid/ester as the immediate precursor. This aldehyde could be synthesized from 1-bromo-3,5-difluorobenzene through formylation.

Disconnection 3 (C-Br bond): Breaking the carbon-bromine bond retrosynthetically leads to (3,5-difluorophenyl)methanol. This intermediate would then require selective bromination at the C2 position, which can be challenging due to the directing effects of the existing substituents.

A logical starting material identified through this analysis is 1,3,5-trifluorobenzene or 3,5-difluoroaniline, which can be used to synthesize the key intermediate 1-bromo-3,5-difluorobenzene google.com.

Green Chemistry Considerations in Halogenated Arylmethanol Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the synthesis of halogenated compounds like this compound, these principles can be applied to reduce waste, improve safety, and increase efficiency.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, direct C-H activation and functionalization methods are highly atom-economical as they avoid the use of pre-functionalized substrates rsc.org.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a core principle nih.gov. For instance, developing reactions that can be performed in water or using recyclable catalysts can significantly reduce the environmental impact organic-chemistry.orgmdpi.com.

Energy Efficiency: Utilizing methods that reduce energy consumption, such as running reactions at ambient temperature and pressure or using microwave or ultrasound-assisted synthesis nih.gov.

Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. The development of recyclable catalysts is also a key area of green chemistry research mdpi.com. In halogenation, using catalytic amounts of oxidizing agents like H₂O₂ with halide salts is a greener approach than using elemental halogens rsc.org.

Waste Prevention: Designing syntheses to prevent waste is prioritized over treating waste after it has been created. Halogen-free and base-free reaction conditions, where applicable, contribute to this goal rsc.org.

Table 3: Green Chemistry Approaches in Synthesis

| Principle | Traditional Method | Greener Alternative | Benefit |

| Solvent Choice | Chlorinated Solvents (e.g., CCl₄) | Water, Ethanol, Supercritical CO₂ nih.gov | Reduced toxicity and environmental impact. |

| Halogenation | Elemental Bromine (Br₂) | Oxidative bromination with HBr/H₂O₂ rsc.org | Improved safety and reduced hazardous byproducts. |

| Catalysis | Stoichiometric Reagents | Recyclable metal or biocatalysts mdpi.com | Reduced waste and potential for continuous processing. |

| Synthesis Strategy | Multi-step synthesis with protecting groups | C-H activation/functionalization rsc.org | Higher atom economy and shorter synthetic routes. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 3,5 Difluorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For (2-Bromo-3,5-difluorophenyl)methanol, a suite of 1D and 2D NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Proton (¹H) NMR Analysis of Aromatic and Benzylic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic protons and the aromatic protons.

Benzylic Protons (-CH₂OH): The two benzylic protons are chemically equivalent and are expected to appear as a singlet, typically in the range of δ 4.5-4.8 ppm. rsc.org Their proximity to the electronegative oxygen atom causes a downfield shift from a typical alkyl C-H. This signal may appear as a doublet if there is coupling to the hydroxyl proton, though this coupling is often not observed in samples containing traces of acid or water due to rapid proton exchange. libretexts.org

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly variable (δ 1.5-4.0 ppm), depending on concentration, solvent, and temperature. rsc.orglibretexts.org Shaking the sample with deuterium (B1214612) oxide (D₂O) would cause this peak to disappear, confirming its assignment.

Aromatic Protons (Ar-H): The aromatic region (typically δ 6.5-8.0 ppm) will show two signals corresponding to the two protons on the benzene (B151609) ring.

The proton at position C6 (H-6) is flanked by a bromine atom and a C-F bond.

The proton at position C4 (H-4) is situated between two C-F bonds.

These protons are in different chemical environments and will exhibit complex splitting patterns due to coupling with each other (meta coupling, ³JHH) and with the fluorine atoms (³JHF and ⁴JHF). The signals would likely appear as multiplets or doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| -CH₂- | 4.5 - 4.8 | s (or d) | J(H,OH) if observed |

| -OH | 1.5 - 4.0 | br s | N/A |

| Ar-H (H-4) | 6.8 - 7.2 | m | J(H,H), J(H,F) |

| Ar-H (H-6) | 7.0 - 7.4 | m | J(H,H), J(H,F) |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Confirmation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct signals are expected.

Benzylic Carbon (-CH₂OH): This carbon, being attached to an oxygen atom, will be shifted downfield, typically appearing in the δ 60-65 ppm range. rsc.org

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The chemical shifts are influenced by the attached substituents (Br, F, CH₂OH).

Carbons bonded to Fluorine (C-3, C-5): These carbons will exhibit large C-F coupling constants (¹JCF, typically >240 Hz) and will appear as doublets in a coupled spectrum. Their chemical shifts are significantly influenced by the high electronegativity of fluorine. rsc.org

Carbon bonded to Bromine (C-2): The C-Br bond will shift this carbon's signal to the δ 110-125 ppm range.

Carbon bonded to the Methanol (B129727) Group (C-1): This ipso-carbon signal will be found in the δ 135-145 ppm region.

Carbons bonded to Hydrogen (C-4, C-6): These carbons will appear in the typical aromatic region (δ 110-130 ppm) and will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂OH | 60 - 65 | Aliphatic carbon attached to oxygen. |

| C-2 | 110 - 125 | Carbon attached to bromine. |

| C-4 | 112 - 118 | Aromatic CH, influenced by two meta-F atoms. |

| C-6 | 115 - 122 | Aromatic CH, influenced by ortho-Br and meta-F. |

| C-1 | 138 - 145 | Quaternary carbon attached to CH₂OH group. |

| C-3, C-5 | 158 - 165 | Carbons attached to fluorine (exhibit large ¹JCF coupling). |

Fluorine (¹⁹F) NMR for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides a large chemical shift range, making it excellent for distinguishing between different fluorine environments. azom.com

In this compound, the two fluorine atoms at positions C-3 and C-5 are chemically non-equivalent due to the unsymmetrical substitution pattern of the ring. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. Each signal will likely appear as a multiplet due to coupling with each other (⁴JFF) and with the aromatic protons (³JHF and ⁴JHF). azom.com The chemical shifts for fluorobenzenes typically appear in a range of δ -100 to -140 ppm relative to a CFCl₃ standard.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. A COSY spectrum of this compound would show a cross-peak between the aromatic protons at C-4 and C-6, confirming their meta relationship. No correlation would be expected between the benzylic protons and the aromatic protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. columbia.edu The HSQC spectrum would show a cross-peak correlating the benzylic proton signal (at ~δ 4.6 ppm) with the benzylic carbon signal (at ~δ 63 ppm). It would also show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, aiding in the definitive assignment of the C-4 and C-6 resonances. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2- and 3-bond) correlations between protons and carbons. numberanalytics.com This technique helps to piece together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the benzylic protons (-CH₂) to the quaternary aromatic carbon C-1.

Correlations from the benzylic protons to the aromatic carbons C-2 and C-6.

Correlations from the aromatic proton H-4 to carbons C-2, C-3, C-5, and C-6.

Correlations from the aromatic proton H-6 to carbons C-1, C-2, C-4, and C-5.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. pressbooks.pub The IR spectrum of this compound would exhibit several characteristic absorption bands. askthenerd.com

O-H Stretch: A strong and broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to intermolecular hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The aliphatic C-H stretching from the benzylic -CH₂- group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). askthenerd.com

C=C Aromatic Stretch: One or more medium-to-strong bands in the 1450–1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-O Stretch: The stretching vibration of the benzylic C-O bond is expected to produce a strong absorption band in the range of 1000–1260 cm⁻¹.

C-F and C-Br Stretches: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The C-Br stretch occurs at lower wavenumbers, typically in the 500-650 cm⁻¹ range, which falls within the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3030 - 3100 | Medium to Weak |

| Benzylic C-H | C-H stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

| Alcohol | C-O stretch | 1000 - 1260 | Strong |

| Fluoroaromatic | C-F stretch | 1100 - 1300 | Strong |

| Bromoaromatic | C-Br stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure.

Molecular Ion Peak (M⁺): The molecular weight of this compound is 225.01 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity: one at m/z = 224 (for the ⁷⁹Br isotope) and another at m/z = 226 (for the ⁸¹Br isotope). This characteristic M⁺ and M+2 isotopic pattern is a clear indicator of a bromine-containing compound.

Fragmentation Patterns: The molecular ion can undergo several characteristic fragmentation pathways. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), leading to a fragment ion at m/z = 145.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O), which would produce an [M-18]⁺ peak. youtube.com

Benzylic Cleavage: Loss of the hydroxyl group (·OH) would lead to the formation of the (2-bromo-3,5-difluorobenzyl) cation at m/z = 207/209. This cation could potentially rearrange to a more stable tropylium-like ion. stackexchange.com

Alpha Cleavage: Cleavage of the C1-C(H₂) bond is less common for benzyl (B1604629) alcohols but could result in the loss of a ·CH₂OH radical (31 mass units).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 224 / 226 | [C₇H₅BrF₂O]⁺ | Molecular ion (M⁺), showing ⁷⁹Br/⁸¹Br isotope pattern. |

| 207 / 209 | [C₇H₄BrF₂]⁺ | Loss of ·OH radical from the molecular ion. |

| 145 | [C₇H₅F₂O]⁺ | Loss of ·Br radical from the molecular ion. |

| 125 | [C₆H₂F₂O]⁺ | Further fragmentation, possibly loss of CO from the m/z 145 ion. |

Reactivity and Mechanistic Investigations of 2 Bromo 3,5 Difluorophenyl Methanol

Transformations Involving the Bromine Moiety

The bromine atom on the aromatic ring is the most reactive site for transformations such as cross-coupling, substitution, and redox-catalyzed reactions. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. wikipedia.orgnih.govnih.govmdpi.com The C-Br bond in (2-Bromo-3,5-difluorophenyl)methanol is well-suited for such reactions, offering a pathway to introduce a wide array of substituents at the 2-position, while leaving the C-F and C-OH bonds intact.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. mdpi.com For a substrate like this compound, a Suzuki reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups. The reaction is tolerant of many functional groups, including the benzylic alcohol on the substrate. nih.govmdpi.com Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄. nih.gov

Sonogashira Coupling: This coupling involves a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orgnih.gov The reactivity order for halides is generally I > Br > Cl >> F, making the C-Br bond of this compound a prime site for this transformation. wikipedia.orglibretexts.org This method provides a direct route to arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org It is a versatile method for synthesizing aryl amines from primary or secondary amines. wikipedia.orgnih.gov The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines with aryl bromides. youtube.com

The following table summarizes representative conditions for these cross-coupling reactions with analogous aryl bromide substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki | Arylboronic Acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80-95% |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 75-90% |

| Buchwald-Hartwig | Secondary Amine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 85-98% |

Data compiled from studies on similar brominated aromatic compounds and represents typical outcomes. nih.govnih.govnih.gov

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom in this compound is generally challenging. Aryl halides are significantly less reactive towards nucleophilic substitution than alkyl halides. quora.com This reduced reactivity is due to the sp²-hybridized state of the carbon atom, which creates a shorter, stronger C-Br bond, and the electron-rich nature of the aromatic ring, which repels incoming nucleophiles. askfilo.com

For an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fluorine atoms are moderately electron-withdrawing but are not located in positions that strongly activate the C-Br bond for SₙAr. Consequently, forcing conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles would likely be required, often leading to low yields and side reactions. Catalytic methods, like the Buchwald-Hartwig amination, are far more efficient and selective for forming C-N or C-O bonds at this position. wikipedia.org

Reductive Eliminations and Dehydrobromination Pathways

Dehydrobromination , a type of elimination reaction, is not a feasible pathway for this compound. This reaction requires a hydrogen atom on an adjacent sp³-hybridized carbon, which is absent in the aromatic ring structure.

However, reductive dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom, is a possible transformation. This can occur under various conditions, often as a side reaction during catalytic processes like cross-coupling. The mechanism can involve the oxidative addition of the C-Br bond to a low-valent metal catalyst, followed by a protonolysis step if a proton source (like water, alcohol, or even trace acid) is available. Alternatively, hydride sources in the reaction mixture can lead to the formation of a metal-hydride species that reductively cleaves the C-Br bond.

Metallaphotoredox Catalysis in Organobromine Functionalization

Metallaphotoredox catalysis has emerged as a powerful strategy for forming chemical bonds under mild conditions. This dual catalytic system combines a visible-light photoredox catalyst with a transition metal catalyst (often nickel or palladium). For an aryl bromide like this compound, this approach can enable transformations that are difficult to achieve with traditional methods.

In a typical cycle, the excited photoredox catalyst engages in a single-electron transfer with a reaction partner to generate a radical species. This radical can then enter the catalytic cycle of the transition metal. This strategy has been successfully applied to the functionalization of a diverse array of aryl bromides, allowing for reactions such as alkylation, amination, and trifluoromethylation under exceptionally mild, room-temperature conditions. The C-Br bond is selectively activated, while the more robust C-F and other functional groups remain untouched.

Transformations Involving the Fluorine Moieties

Stability and Reactivity of Aryl Carbon-Fluorine Bonds

The carbon-fluorine bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 120 kcal/mol. nih.govacs.org This inherent strength makes aryl C-F bonds exceptionally stable and generally unreactive under the conditions used for C-Br bond transformations. msu.edu

Key factors contributing to the stability of the C-F bonds in this compound include:

High Bond Energy: The significant electronegativity difference between carbon and fluorine leads to a highly polarized and very strong covalent bond. openochem.org

Kinetic Inertness: Cleavage of the C-F bond, for instance, via oxidative addition to a metal center, has a very high activation energy. nih.gov

This disparity in reactivity between the C-Br and C-F bonds is a crucial feature for synthetic applications. It allows for selective functionalization at the bromine position through various cross-coupling reactions without disturbing the fluorine atoms. nih.gov While methods for C-F bond activation and functionalization are an active area of research, they typically require specialized catalysts, specific directing groups, or harsh reaction conditions that are not encountered in standard cross-coupling protocols for aryl bromides. mdpi.comrsc.org Therefore, in the context of the reactions discussed in section 4.1, the fluorine moieties of this compound are considered stable and non-reactive spectator groups.

The table below compares the average bond dissociation energies of different carbon-halogen bonds on an aryl ring, highlighting the exceptional stability of the C-F bond.

| Bond | Average Bond Dissociation Energy (kcal/mol) |

| Aryl C-F | ~124 |

| Aryl C-Cl | ~96 |

| Aryl C-Br | ~81 |

| Aryl C-I | ~65 |

Values are representative and illustrate the general trend in bond strength.

Impact of Multiple Fluorine Substituents on Aromatic Reactivity

The chemical behavior of the aromatic ring in this compound is significantly modulated by the presence of three halogen substituents: one bromine atom and two fluorine atoms. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect) from the aromatic ring. This effect is amplified by the presence of two fluorine atoms, leading to a general deactivation of the ring towards electrophilic aromatic substitution. The electron density of the π-system is substantially reduced, making it less susceptible to attack by electrophiles.

Conversely, this pronounced electron deficiency renders the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position. While the bromine atom can act as a leaving group, SNAr reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the fluorine atoms are meta and ortho to the bromine, which can influence reactivity. Fluorine located ortho to the point of substitution can have a variable activating influence, whereas a meta-fluorine is generally activating in nucleophilic aromatic substitution.

Beyond electronic influences, steric effects also play a role. The presence of substituents ortho to a reaction site can sterically hinder the approach of reagents. In this compound, the C6 position is flanked by a fluorine and the hydroxymethyl group, while the C4 position is situated between two fluorine atoms, creating a sterically crowded environment that can influence regioselectivity in aromatic functionalization reactions.

Reactions at the Benzylic Alcohol Moiety

The benzylic alcohol group is a key reactive site in this compound, allowing for a variety of functional group transformations.

The primary benzylic alcohol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder, more controlled oxidation, for instance using pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), would be expected to yield 2-bromo-3,5-difluorobenzaldehyde. The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or chromic acid (H₂CrO₄), would likely lead to the formation of 2-bromo-3,5-difluorobenzoic acid. The major products in the partial oxidation of benzyl (B1604629) alcohol are often benzaldehyde (B42025) and toluene, though in the presence of oxygen, benzoic acid can also be formed. iitm.ac.in

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ |

| Manganese Dioxide (MnO₂) | Aldehyde | Various solvents (e.g., CH₂Cl₂, Hexane) |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Aqueous base/acid, heat |

| Chromic Acid (H₂CrO₄, Jones Reagent) | Carboxylic Acid | Acetone, H₂SO₄ |

The hydroxyl group of the benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding (2-bromo-3,5-difluorophenyl)methyl chloride or bromide, respectively. These benzylic halides are significantly more reactive towards nucleophiles.

Once activated, the benzylic position is susceptible to attack by a wide range of nucleophiles in SN1 or SN2 type reactions. ncert.nic.in For example, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with alkoxides (e.g., sodium ethoxide) would result in etherification, producing a benzyl ether. Direct nucleophilic substitution of alcohols can also be achieved under certain conditions, such as using ammonium (B1175870) halides in ionic liquids, where the imidazolium (B1220033) cation activates the hydroxyl group via hydrogen bonding. researchgate.net

| Activation Step (Reagent) | Intermediate | Nucleophile (Reagent) | Final Product |

|---|---|---|---|

| SOCl₂ | Benzylic Chloride | NaCN | Benzylic Nitrile |

| PBr₃ | Benzylic Bromide | NaOCH₂CH₃ | Benzylic Ethyl Ether |

| TsCl, Pyridine | Benzylic Tosylate | NaN₃ | Benzylic Azide (B81097) |

| HBr (conc.) | Benzylic Bromide | CH₃COO⁻Na⁺ | Benzylic Acetate (B1210297) |

Activation of the carbon-oxygen bond is the key initial step for the reactions described above. Mechanistically, this is typically achieved by protonation of the hydroxyl group under acidic conditions or by its conversion to a sulfonate or halide. This activation facilitates the cleavage of the C-O bond, which can proceed through two primary pathways depending on the reaction conditions and the stability of the resulting intermediate. An SN2 mechanism involves a direct backside attack by a nucleophile on the benzylic carbon. Alternatively, an SN1 mechanism involves the formation of a benzylic carbocation intermediate. The (2-bromo-3,5-difluorophenyl)methyl cation would be stabilized by resonance with the aromatic ring, making the SN1 pathway plausible, particularly in polar protic solvents. ncert.nic.in

The complete removal of the hydroxyl group, known as deoxygenation, transforms the benzylic alcohol into a methyl group, yielding 2-bromo-1,3-difluoro-5-methylbenzene. Classical methods like the Barton-McCombie reaction suffer from the use of toxic tin reagents. chemrxiv.org Modern, more sustainable strategies are available. One approach is catalytic deoxygenation using silanes as hydrogen donors in the presence of a non-precious metal catalyst like titanocene (B72419) dichloride (Cp₂TiCl₂). chemrxiv.org This method has shown tolerance for halogen substituents, although some dehalogenation can occur as a side reaction, particularly with bromides and iodides. chemrxiv.org Another environmentally benign protocol involves activating the alcohol as a 3,5-bis(trifluoromethyl)benzoate (B8306798) ester, which can then be reduced under visible light photoredox catalysis. beilstein-journals.org Catalytic hydrodeoxygenation using a palladium-terpyridine catalyst is another effective method for reducing benzylic alcohols to the corresponding hydrocarbon while preserving the aromatic ring. ku.edu

Regioselectivity and Chemoselectivity in Transformations of Polyfunctionalized Aromatic Systems

The presence of multiple reactive sites in this compound—the benzylic alcohol, the C-Br bond, the C-F bonds, and the aromatic C-H bonds—raises important questions of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, when using an organometallic reagent like a Grignard reagent or an organolithium, a key question is whether it will deprotonate the acidic hydroxyl proton, attack the benzylic carbon (if the alcohol is first converted to an aldehyde), or undergo metal-halogen exchange with the aryl bromide. Typically, the acidic proton of the alcohol is the most reactive site towards such strong bases, necessitating protection of the alcohol group (e.g., as a silyl (B83357) ether) before attempting reactions at other sites. Similarly, choosing between oxidation of the alcohol and a reaction on the aromatic ring can be controlled by the choice of reagent.

Absence of Published Research on the

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific reactivity, reaction pathways, and kinetic studies of the chemical compound this compound. Despite its availability from commercial suppliers for research purposes, this particular substituted benzyl alcohol has not been the subject of detailed mechanistic or kinetic investigation in published scholarly articles or patents.

As a result of the lack of available data, a detailed discussion on the elucidation of its reaction pathways and associated kinetic studies, as requested, cannot be provided. The scientific community has yet to publish in-depth research that would allow for a comprehensive analysis of its reactivity profile, the mechanisms by which it undergoes transformation, or the rates of such reactions under various conditions.

While general principles of organic chemistry can offer hypothetical predictions about the reactivity of the functional groups present in this compound—namely the benzylic alcohol, the bromo substituent, and the difluoro-substituted aromatic ring—any such discussion would be speculative and would not constitute the detailed, evidence-based research findings required for this article. The specific electronic and steric effects of the 2-bromo and 3,5-difluoro substitution pattern on the reactivity of the methanol (B129727) group, as well as on the potential for reactions at the aromatic ring (such as nucleophilic aromatic substitution or cross-coupling reactions at the carbon-bromine bond), have not been experimentally determined or computationally modeled in the available literature.

Consequently, the creation of data tables detailing kinetic parameters, reaction yields under varying conditions, or intermediates in proposed reaction pathways is not possible. The generation of scientifically accurate and authoritative content on this specific topic is contingent on the primary research being conducted and published.

** 2 Bromo 3,5 Difluorophenyl Methanol As a Versatile Synthetic Intermediate**

Building Block for Complex Fluorinated and Brominated Aromatic Systems

The presence of both bromine and fluorine atoms on the phenyl ring of (2-bromo-3,5-difluorophenyl)methanol provides orthogonal handles for a variety of cross-coupling reactions, enabling the programmed construction of highly substituted aromatic compounds. The bromine atom readily participates in classic carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, alkyl, and amino substituents at the 2-position.

Furthermore, the fluorine atoms, while generally more inert to direct substitution, exert a significant electronic influence on the reactivity of the aromatic ring. They can direct metallation at specific positions and modulate the properties of the final molecule, including its lipophilicity and metabolic stability, which are crucial considerations in medicinal chemistry. The hydroxymethyl group can be further manipulated, for instance, through oxidation to an aldehyde or carboxylic acid, providing another point of diversification for the synthesis of complex, multifunctional aromatic systems.

Precursor for Diarylmethane Derivatives

Diarylmethane scaffolds are prevalent in numerous biologically active compounds and functional materials. This compound serves as an excellent precursor for the synthesis of unsymmetrical diarylmethane derivatives. The benzylic alcohol can be activated, for example, by conversion to a benzyl (B1604629) halide or tosylate, to facilitate nucleophilic substitution by an organometallic reagent derived from another aromatic system.

Alternatively, Friedel-Crafts-type reactions represent a common strategy. In the presence of a Lewis or Brønsted acid catalyst, this compound can react with electron-rich aromatic and heteroaromatic compounds to forge the desired diarylmethane linkage. The electronic properties of the bromo- and difluoro-substituted ring influence the reactivity and regioselectivity of these alkylation reactions.

| Precursor | Reactant | Reaction Type | Product Class |

| This compound | Arylboronic acid | Suzuki Coupling | Biaryl methanols |

| Activated this compound | Arene | Friedel-Crafts Alkylation | Diarylmethanes |

| This compound | Amine | Buchwald-Hartwig Amination | N-Arylbenzylamines |

Role in the Synthesis of Heterocyclic Compounds

The strategic placement of reactive sites in this compound makes it a valuable precursor for the construction of a variety of heterocyclic systems. The hydroxymethyl group can be readily transformed into other functional groups that can participate in cyclization reactions. For instance, oxidation to the corresponding benzaldehyde (B42025) allows for its use in condensation reactions with amines, hydrazines, or other bifunctional nucleophiles to form heterocycles such as imines, hydrazones, and ultimately, more complex ring systems like quinolines or benzodiazepines, depending on the reaction partner and subsequent synthetic steps.

Moreover, the bromine atom can be exploited in intramolecular cyclization strategies. For example, after coupling a suitable partner to the hydroxymethyl group or another position on the ring, an intramolecular Heck or Suzuki reaction can be employed to construct a new ring fused to the original phenyl group, leading to the formation of diverse heterocyclic frameworks.

Applications in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence to rapidly generate analogues with improved properties. The reactivity of the C-Br bond in derivatives of this compound makes it an ideal handle for LSF.

For instance, a complex molecule containing the (2-bromo-3,5-difluorophenyl)methyl moiety can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce new substituents. This enables the exploration of the structure-activity relationship (SAR) of a lead compound by introducing diversity at a specific vector. The relatively mild conditions of many modern cross-coupling reactions are often compatible with a wide range of functional groups present in complex molecules, making this a highly effective approach.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The functional groups of this compound and its derivatives can be leveraged in the design of MCRs.

For example, the aldehyde derived from the oxidation of this compound can serve as the carbonyl component in well-known MCRs such as the Ugi or Passerini reactions. These reactions allow for the rapid assembly of complex, peptidomimetic-like structures in a single step. The resulting products, bearing the (2-bromo-3,5-difluorophenyl) substituent, can then undergo further modifications via the bromine atom, demonstrating the synergy between MCRs and subsequent functionalization reactions.

| Reaction Type | Key Functional Group | Potential Products |

| Ugi Reaction | Aldehyde | α-Acylamino amides |

| Passerini Reaction | Aldehyde | α-Acyloxy carboxamides |

| Intramolecular Heck Reaction | Bromide | Fused Heterocycles |

Computational Chemistry Approaches to 2 Bromo 3,5 Difluorophenyl Methanol Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for (2-Bromo-3,5-difluorophenyl)methanol can predict a wide range of properties, from its geometry to its reactivity. These studies are fundamental to understanding how the molecule will interact with other chemical species.

The three-dimensional arrangement of atoms in this compound is critical to its function. DFT methods are employed to determine the most stable molecular geometries and to explore different conformational isomers. The analysis involves optimizing the molecular structure to find the lowest energy state, which corresponds to the most likely conformation of the molecule. For this compound, the orientation of the hydroxymethyl group relative to the phenyl ring is a key conformational variable. Theoretical calculations can predict the rotational barriers and the relative stability of different conformers. researchgate.net

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.91 |

| C-F Bond Lengths (Å) | 1.35, 1.36 |

| C-C (aromatic) Bond Lengths (Å) | 1.39 - 1.41 |

| C-O Bond Length (Å) | 1.43 |

| O-H Bond Length (Å) | 0.96 |

| Dihedral Angle (Br-C-C-C) (°) | 179.8 |

| Dihedral Angle (C-C-C-O) (°) | -120.5 |

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net For this compound, FMO analysis can identify the likely sites for electrophilic and nucleophilic attack. Reactivity indices such as chemical hardness and softness, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's reactivity. nih.gov

Table 2: Calculated FMO Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.23 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.36 |

| Electronegativity (χ) | 4.04 |

Note: These are hypothetical values for illustrative purposes.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.com The ESP map highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wolfram.comresearchgate.net For this compound, the ESP map would likely show negative potential around the fluorine and oxygen atoms, indicating their nucleophilic character. researchgate.net Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group, highlighting its electrophilic nature. researchgate.net This information is invaluable for predicting how the molecule will interact with other polar molecules and ions.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations can provide accurate estimates of BDEs, which are crucial for understanding reaction mechanisms, particularly those involving radical species. For this compound, calculating the BDEs of the C-Br, C-H, and O-H bonds can help predict which bond is most likely to break under thermal or photochemical conditions. researchgate.netresearchgate.net This is essential for understanding its degradation pathways and its role in radical-mediated reactions.

Table 3: Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | BDE (kcal/mol) |

|---|---|

| C-Br | 75 |

| C(aromatic)-H | 110 |

| O-H | 105 |

| C(benzyl)-H | 88 |

Note: These are hypothetical values for illustrative purposes.

Mechanistic Pathway Elucidation via Transition State Calculations

Understanding the mechanism of a chemical reaction involves identifying the transition states that connect reactants to products. Transition state calculations are a powerful computational tool for mapping out the energy profile of a reaction pathway. For reactions involving this compound, such as its oxidation or substitution reactions, DFT can be used to locate the transition state structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. These calculations can provide detailed insights into the step-by-step process of bond breaking and formation.

Solvation Model Effects on Reactivity and Selectivity

Chemical reactions are often carried out in a solvent, which can have a significant impact on reactivity and selectivity. Computational solvation models are used to simulate the effect of the solvent on the properties of this compound. nih.gov Both explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, where the solvent is treated as a continuous medium, can be employed. These models can predict how the solvent affects the molecule's conformational preferences, electronic structure, and the energy barriers of reactions, providing a more realistic picture of its behavior in solution.

Hydrogen Bonding Interactions Involving Fluorine and Hydroxyl Groups

Computational studies on systems analogous to this compound, such as other ortho-halogenated and fluorinated benzyl (B1604629) alcohols, provide significant insight into the non-covalent interactions that dictate molecular conformation and properties. longdom.orgrsc.org The presence of fluorine and hydroxyl groups in close proximity allows for a range of hydrogen bonding interactions, which can be explored using quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). nih.gov

In this compound, the primary intramolecular hydrogen bond of interest is the interaction between the hydroxyl (-OH) group and the adjacent fluorine atom (OH···F). nih.gov The hydroxyl group acts as the hydrogen bond donor, while the electronegative fluorine atom can act as a weak hydrogen bond acceptor. longdom.orgnih.gov The formation of this intramolecular five-membered ring can significantly influence the conformational landscape, stabilizing specific rotational isomers. nih.gov Studies on similar ortho-fluorinated benzyl alcohols have shown that this OH···F interaction is a key factor in determining the molecule's preferred geometry. longdom.orgnih.gov

In addition to the primary OH···F interaction, computational analyses often reveal secondary interactions that contribute to the stability of various conformations. nih.gov These can include weaker C-H···F or C-H···O hydrogen bonds, where a hydrogen atom from the aromatic ring or the methylene (B1212753) group interacts with a fluorine atom or the hydroxyl oxygen, respectively. nih.gov The bromine atom at the 2-position also influences the electronic environment and steric landscape, though its participation as a hydrogen bond acceptor in an intramolecular OH···Br interaction is generally less favorable than for fluorine in this context.

The strength and geometry of these hydrogen bonds can be quantified through various computational techniques. Methods such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interaction (NCI) analyses are used to characterize these interactions based on the calculated electron density. nih.gov NBO analysis, for instance, can quantify the interaction energy by examining the orbital overlap between the fluorine lone pair (nF) and the antibonding orbital of the hydroxyl group (σ*OH). nih.gov The calculated parameters provide a detailed picture of the electronic and geometric features of these stabilizing forces.

Below is a table summarizing typical parameters for intramolecular hydrogen bonds in fluorinated aromatic alcohols, as derived from computational studies on analogous systems.

| Interaction Type | Donor-Acceptor Distance (d, Å) | Bond Angle (∠D-H···A, °) | Estimated Interaction Energy (kcal/mol) | Computational Method |

| Intramolecular OH···F | 2.00 - 2.20 | 130 - 150 | 1.5 - 3.5 | MP2 / DFT |

| Intramolecular CH···F | 2.30 - 2.60 | 110 - 130 | 0.5 - 1.5 | DFT / NBO Analysis |

| Intramolecular OH···Br | 2.40 - 2.70 | 120 - 140 | 1.0 - 2.5 | AIM / NCI Analysis |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound. researchgate.net By simulating the atomic motions of the molecule over time, MD can map the potential energy surface, identify stable and metastable conformations, and determine the energy barriers for interconversion between them. researchgate.netfrontiersin.org

For this compound, the conformational flexibility primarily arises from the rotation around two key single bonds:

The bond between the aromatic ring and the methylene carbon (Cipso-Cα). The rotation around this bond is described by the dihedral angle φ (C6-C1-Cα-O).

The bond between the methylene carbon and the hydroxyl oxygen (Cα-O). The rotation of the hydroxyl hydrogen is described by the dihedral angle χ (C1-Cα-O-H).

MD simulations track the evolution of these dihedral angles, allowing for the construction of a Ramachandran-like plot of the potential energy surface as a function of φ and χ. The simulations reveal which combinations of these angles correspond to low-energy, stable conformations. In ortho-substituted benzyl alcohols, the conformational landscape is strongly influenced by the substituents. longdom.orgnih.gov The bulky bromine atom and the electronegative fluorine atom at the ortho-positions create significant steric and electronic effects that restrict free rotation. rsc.orgrsc.org

The simulations would likely identify several low-energy conformers. For instance, conformations that allow for the formation of an intramolecular OH···F hydrogen bond are expected to be particularly stable. nih.gov Other conformations, such as those where the -CH₂OH group is oriented away from the substituents, would also represent local energy minima. rsc.org The relative populations of these conformers at a given temperature can be estimated from the simulation based on the depth and breadth of their respective energy wells, following a Boltzmann distribution.

The results from an MD simulation can provide a comprehensive understanding of the molecule's dynamic behavior, including the timescales of conformational changes and the preferred geometric arrangements in different environments (e.g., in vacuum or in a solvent).

The following table illustrates hypothetical results from a molecular dynamics simulation, identifying potential stable conformers of this compound and their key characteristics.

| Conformer ID | Dihedral Angle φ (C6-C1-Cα-O) | Dihedral Angle χ (C1-Cα-O-H) | Key Intramolecular Interaction | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Conf-1 (Global Minimum) | ~60° | ~0° | OH···F Hydrogen Bond | 0.00 | 75 |

| Conf-2 | ~180° | ~180° | Sterically minimized | 1.20 | 15 |

| Conf-3 | ~-60° | ~180° | OH···π interaction | 1.80 | 8 |

| Conf-4 | ~0° | ~60° | Transition State | 3.50 | < 2 |

Future Research Directions and Emerging Paradigms in Halogenated Arylmethanol Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The strategic functionalization of (2-Bromo-3,5-difluorophenyl)methanol hinges on the development of highly selective and efficient catalytic systems. The bromine atom is a prime target for cross-coupling reactions, which are fundamental for constructing complex molecular architectures. Future research will likely focus on catalysts that can operate under mild conditions with broad functional group tolerance, preserving the sensitive hydroxymethyl moiety.

Palladium-based catalysts remain at the forefront of cross-coupling chemistry. Research into novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands is expected to yield catalysts with enhanced activity and selectivity for the Suzuki-Miyaura and Sonogashira coupling reactions of sterically hindered or electronically deactivated aryl bromides like this compound. For instance, palladacycle catalysts have shown promise in the Suzuki coupling of challenging substrates. bldpharm.com The development of copper-free Sonogashira coupling protocols is also a significant area, as copper co-catalysts can sometimes lead to side reactions and complicate purification. bldpharm.comsigmaaldrich.com

The table below illustrates a hypothetical screening of advanced palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on typical performance observed for similar substrates. google.com

Table 1: Hypothetical Catalyst Performance in Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 95 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 100 | 78 |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. google.comchembuyersguide.com For the synthesis and derivatization of halogenated compounds like this compound, continuous flow processes can enable reactions that are difficult or hazardous to control on a large scale in batch. google.com

The synthesis of this compound itself could be streamlined using a multi-step flow system, potentially starting from a readily available difluoroaniline or difluorobenzene derivative. Subsequent halogenation and reduction steps could be performed in-line, minimizing the isolation of potentially hazardous intermediates. Furthermore, the selective transformations discussed in the previous section, such as Suzuki or Sonogashira couplings, can be adapted to flow reactors, often leading to higher yields and shorter reaction times. The precise control over reaction parameters in a flow setup is particularly beneficial for managing exothermic reactions and improving the selectivity of transformations on poly-functionalized molecules.

Chemoenzymatic Approaches for Enhanced Stereoselectivity

The hydroxymethyl group of this compound presents an opportunity for the synthesis of chiral molecules. Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, are powerful tools for accessing enantiomerically pure compounds. Lipases are particularly effective for the kinetic resolution of racemic alcohols through enantioselective acylation.

A potential chemoenzymatic route to chiral derivatives of this compound would involve the lipase-catalyzed resolution of the racemic alcohol. This would provide access to both enantiomers of the corresponding ester and the unreacted alcohol, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. The choice of lipase, acyl donor, and solvent would be critical in achieving high enantioselectivity.

The following table presents a hypothetical screening of various lipases for the kinetic resolution of racemic this compound, with vinyl acetate (B1210297) as the acyl donor. The enantiomeric excess (ee) values are representative of what could be expected based on literature precedents for similar substrates.

Table 2: Hypothetical Lipase Screening for Kinetic Resolution

| Lipase Source | Solvent | Hypothetical ee of (S)-alcohol (%) | Hypothetical ee of (R)-acetate (%) | Conversion (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Acetonitrile | >99 | 95 | ~50 |

| Pseudomonas cepacia Lipase (PSL) | Toluene | 92 | 98 | ~48 |

| Candida rugosa Lipase (CRL) | Diisopropyl ether | 85 | 90 | ~52 |

Exploration of Bio-orthogonal Reactions for Derivatization

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. While this compound is not inherently a bio-orthogonal reagent, its functional groups can be used to install bio-orthogonal handles. This would enable its incorporation into larger biomolecules for applications in chemical biology and drug delivery.

For example, the hydroxymethyl group could be converted to an azide (B81097) or a terminal alkyne. These functionalities are key components of the widely used "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). A derivative of this compound bearing an alkyne, for instance, could be "clicked" onto an azide-modified protein or cell surface, effectively labeling the biological target with the bromo-difluorophenyl moiety. This strategy could be employed to study the interactions of this chemical scaffold in a biological context or to develop targeted therapeutic agents.

Advanced Materials Science Applications

The unique electronic properties conferred by the fluorine and bromine atoms make this compound an attractive building block for advanced materials. The high electronegativity of fluorine can influence the electronic and physical properties of polymers and organic electronic materials, such as thermal stability and solubility.

The difluorophenyl moiety could be incorporated into conjugated polymer backbones via cross-coupling reactions at the bromine position. Such polymers could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The hydroxymethyl group could be used to attach the molecule to a polymer backbone or to initiate polymerization. Further research could explore the synthesis of novel monomers derived from this compound and their subsequent polymerization to create materials with tailored optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Bromo-3,5-difluorophenyl)methanol, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of a precursor ketone/aldehyde. For example, analogous bromo-difluoro benzyl alcohols are synthesized using multi-step protocols involving coupling reactions (e.g., Suzuki-Miyaura) followed by reduction (e.g., NaBH4). Purification often employs column chromatography or recrystallization, with purity confirmed via HPLC (e.g., retention time 1.64 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 294 [M+H]+) . Related compounds like 4-Bromo-2,6-difluorobenzyl alcohol (>97% purity) are validated using high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm aromatic proton environments.

- MS : LCMS (e.g., m/z 294 [M+H]+) verifies molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving steric effects of bromo/fluoro groups .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoro groups deactivate the aromatic ring, reducing electrophilic substitution rates, while the bromo group serves as a leaving site for Suzuki or Ullmann couplings. Steric hindrance from the 3,5-difluoro arrangement may slow nucleophilic attacks. Comparative studies on analogs like 3,5-Dibromo-2,6-difluorotoluene suggest halogen positioning significantly alters reaction pathways .

Q. How can contradictory data on physical properties (e.g., melting points, NMR shifts) be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents).

- Advanced characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., -HSQC) to confirm structural integrity.

- Purity assessment : Employ orthogonal methods like HPLC (retention time comparison) and elemental analysis .

Q. What strategies optimize crystallization of this compound for X-ray studies?

- Methodological Answer : Slow vapor diffusion with solvents like dichloromethane/hexane promotes single-crystal growth. SHELXL refinement accounts for heavy atoms (Br) and disordering caused by fluorine’s electron density. For challenging cases, derivatization (e.g., acetate esters) improves crystal packing .

Q. How does steric hindrance from substituents affect regioselectivity in further functionalization?

- Methodological Answer : Computational modeling (DFT) predicts reactive sites, while experimental validation uses competitive reactions. For example, bromine at position 2 in this compound directs electrophiles to the para position due to steric and electronic blocking at ortho/meta sites. Analogous studies on 4-Bromo-2-fluorophenol show similar trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.